5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Epoxy resin Viscosity Processability

5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, also known as 1,3-diglycidyl-5-sec-amyl-5-ethylhydantoin, is a heterocyclic diglycidyl epoxy resin monomer distinguished by a hydantoin core with one ethyl and one branched 2-methylbutyl (sec-amyl) substituent at the 5-position. Unlike many common diglycidyl hydantoins that are crystalline solids at room temperature, this compound is a processable liquid with quantifiably lower viscosity and markedly superior water resistance when cured.

Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
CAS No. 68444-05-3
Cat. No. B13773872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
CAS68444-05-3
Molecular FormulaC16H26N2O4
Molecular Weight310.39 g/mol
Structural Identifiers
SMILESCCC(C)CC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)CC
InChIInChI=1S/C16H26N2O4/c1-4-11(3)6-16(5-2)14(19)17(7-12-9-21-12)15(20)18(16)8-13-10-22-13/h11-13H,4-10H2,1-3H3
InChIKeyDQAHCWJRTIMIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 68444-05-3) Procurement Guide


5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, also known as 1,3-diglycidyl-5-sec-amyl-5-ethylhydantoin, is a heterocyclic diglycidyl epoxy resin monomer distinguished by a hydantoin core with one ethyl and one branched 2-methylbutyl (sec-amyl) substituent at the 5-position [1]. Unlike many common diglycidyl hydantoins that are crystalline solids at room temperature, this compound is a processable liquid with quantifiably lower viscosity and markedly superior water resistance when cured [2]. These characteristics position it for specialized procurement in applications demanding room-temperature processability and long-term hydrolytic stability.

Why Generic Hydantoin Epoxy Resins Cannot Substitute for CAS 68444-05-3


The 5-position alkyl substitution pattern on the hydantoin ring governs the balance between viscosity, crystallization tendency, and water resistance of the uncured resin and its thermoset network [1]. The widely procured 5,5-dimethyl analog (DMHR, CAS 15336-81-9) is a crystalline solid at 25 °C, preventing use as a neat liquid laminating resin. The 5-ethyl-5-methyl analog (CAS 15336-82-0) remains liquid but exhibits a significantly higher viscosity of 1500–2000 cks at 25 °C [1]. Even more critically, both short-alkyl analogs disintegrate upon water immersion, whereas the 5-ethyl-5-(2-methylbutyl) substitution in CAS 68444-05-3 imparts a viscosity of only 627–1000 cks and maintains >70% flexural modulus retention after four weeks of water exposure [1]. These are quantifiable, structure-dependent property gaps that prevent generic one-for-one interchange.

Quantitative Differentiation of 5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 68444-05-3)


Viscosity Comparison: Lower Processing Viscosity versus Prior Art Diglycidyl Hydantoin Resins

CAS 68444-05-3 (R1 = ethyl, R2 = sec-amyl) exhibits a viscosity of 627–1000 cks at 25 °C. This is substantially lower than the prior art diglycidyl hydantoins: 5,5-dimethyl analog (R1 = CH3, R2 = CH3) is a crystalline solid, 5-ethyl-5-methyl analog (R1 = CH3, R2 = C2H5) has a viscosity of 1500–2000 cks, and 5-methyl-5-n-amyl analog (R1 = CH3, R2 = n-C5H11) has a viscosity of 627 cks but differs in water resistance [1].

Epoxy resin Viscosity Processability

Water Resistance: Quantitative Superiority in Distilled Water Immersion versus Prior Art Diglycidyl Hydantoin Resins

After immersion in distilled water at 25 °C for 24 hours, 1 week, and 4 weeks, the weight gain of the cured target compound (C2H5 / sec-C5H11) was 1.4%, 2.6%, and 5.8% respectively, with flexural modulus retention of 81%, 78%, and 71% [1]. In contrast, the 5,5-dimethyl analog absorbed 27.7% water in 24 hours and disintegrated; the 5-ethyl-5-methyl analog absorbed 13.4% water in 24 hours and also disintegrated [1]. Under 95% relative humidity at 35 °C, the water weight gain for the target compound was 1.0%, 2.7%, and 4.9%, compared to 8.3%, 26.2%, and disintegration for the 5,5-dimethyl analog [1].

Water absorption Hydrolytic stability Epoxy resin

Cured Dielectric Constant: Lower Dielectric Constant versus Short-Alkyl-Chain Diglycidyl Hydantoin Resins

When cured with a stoichiometric amount of anhydride or amine curing agent, the target compound (C2H5 / sec-C5H11) exhibited a dielectric constant of 3.13–3.44 at 1000 Hz. This is lower than the values for the 5,5-dimethyl analog (3.30–4.00) and the 5-ethyl-5-methyl analog (3.37–3.90) under comparable cure schedules [1]. The n-hexyl analog (2.87–3.48) can be slightly lower but differs in viscosity and mechanical balance.

Dielectric constant Electrical insulation Epoxy resin

Mechanical Properties: Flexural Modulus and Strength of Room-Temperature Amine-Cured Castings

When N,N'-diglycidyl-5-sec-amyl-5-ethylhydantoin (epoxide content 6.22 eq/kg) was cured with triethylenetetramine at room temperature for 14 days, the resulting casting exhibited a flexural modulus of 436 Kpsi (3.0 GPa) and flexural strength of 11.2 Kpsi (77.2 MPa) [1]. A representative prior art diglycidyl hydantoin, 5-ethyl-5-methyl analog, when similarly cured, showed a flexural modulus of 500 Kpsi but disintegrated upon water exposure, highlighting that the target compound's mechanical integrity is maintained under humid conditions while the comparator fails catastrophically [1]. The target compound's epoxy equivalent (164 g/eq) and viscosity (6.9 Pa·s at 25 °C) are comparable to diglycidyl ether of bisphenol F resin, placing it in a similar processability window as a widely used commercial epoxy [2].

Flexural modulus Mechanical properties Room-temperature cure

Epoxy Value and Curing Reactivity Landscape of Hydantoin-Based Epoxy Resins versus Bisphenol A Epoxy

Three hydantoin-based epoxy resins (HR, DMHR, DHMDMHR) with similar epoxy values (0.37–0.40 mol/100 g) were cured with diaminodiphenylmethane (DDM) in a 2023 study. Their apparent activation energies for curing ranged from 55 to 59 kJ/mol, slightly higher than that of bisphenol A epoxy resin E44 (47.1 kJ/mol) [1]. The resin substitution pattern directly influenced glass transition temperature, tensile strength, and storage modulus. 5,5-Dimethylhydantoin epoxy resin (DMHR) achieved the highest adhesion strength among the three, measured at 5.6 MPa, although this was approximately 60% lower than the 13.2 MPa of the bisphenol A epoxy resin E44 [1]. Cured hydantoin epoxy networks exhibited superior damping performance compared to E44, attributed to the nitrogen-containing heterocycle [1]. Although CAS 68444-05-3 was not the specific resin tested in this study, the class-level trends indicate that the 5-alkyl substitution pattern controls both the uncured and cured resin property set relative to the bisphenol A benchmark.

Epoxy equivalent Curing kinetics Hydantoin epoxy resin

Validated Application Scenarios for 5-Ethyl-5-(2-methylbutyl)-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione


Room-Temperature-Cure Casting and Laminating Resins for High-Humidity or Underwater Service

Because the compound retains 71–78% of its initial flexural modulus after 4 weeks of water immersion, whereas 5,5-dimethyl and 5-ethyl-5-methyl analogs disintegrate, it can be specified for amine-cured encapsulation and casting of electrical coils, connectors, and junction boxes that will be exposed to condensation, rain, or periodic immersion [1]. Its low initial viscosity (627–1000 cks) permits pour-casting without the need for reactive diluents that can compromise water resistance.

VARTM and Liquid Composite Molding Process Matrices

The combination of liquid-state processability at room temperature (no crystallization, as occurs with the 5,5-dimethyl analog) and relatively low viscosity (627–1000 cks) makes this diglycidyl hydantoin a candidate for vacuum-assisted resin transfer molding (VARTM) of composite parts. Chinese-language investigations of hydantoin epoxy systems for VARTM confirm good molding properties and mechanical performance, although high moisture absorption of the cured composite was noted for certain formulations [2]. The targeted resin's demonstrated water resistance partially addresses this known limitation of the broader hydantoin epoxy class.

Electrical Insulation Requiring Low Dielectric Constant and Moisture Tolerance

The cured compound delivers a dielectric constant of 3.13–3.44 at 1000 Hz, 0.17–0.87 units lower than older short-alkyl hydantoin diglycidyl ethers, and simultaneously resists dielectric property degradation under humid exposure [1]. These characteristics make it suitable for procurement in insulating bushings, standoffs, and encapsulated transformers that must maintain low dielectric loss in tropical or unsealed service environments where conventional hydantoin epoxies fail.

High-Damping Structural Adhesives and Vibration-Damping Layers

Hydantoin-based epoxy networks have been shown to exhibit superior damping performance relative to bisphenol A epoxy resin E44, attributed to the nitrogen heterocycle in the network backbone [3]. While specific damping data for CAS 68444-05-3 is not yet published, this class-level advantage supports its evaluation in constrained-layer damping, acoustic attenuation, and vibration-isolation adhesive applications where bisphenol A epoxies provide insufficient energy dissipation.

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